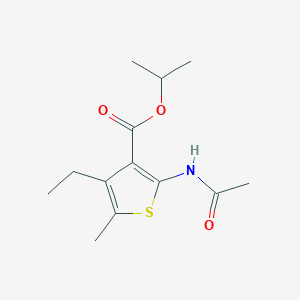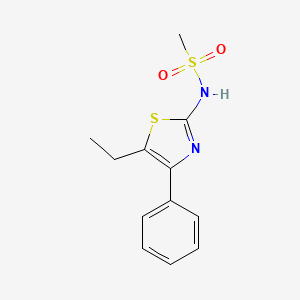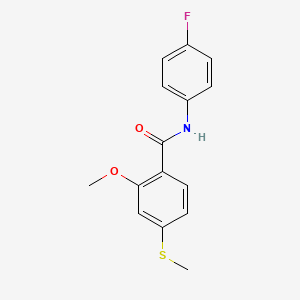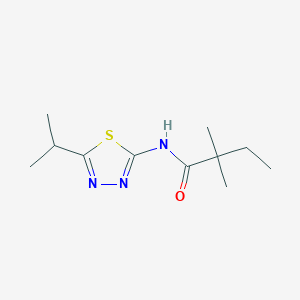
3-allyl-8-methoxy-2-methyl-4-quinolinethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-8-methoxy-2-methyl-4-quinolinethiol is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. The compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
3-allyl-8-methoxy-2-methyl-4-quinolinethiol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which are beneficial in the treatment of various diseases. The compound has also been shown to have neuroprotective effects, which is beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol is its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another advantage of the compound is its ease of synthesis. The compound can be synthesized using simple laboratory techniques. One of the limitations of the compound is its low solubility in water. This can make it difficult to administer the compound in vivo.
未来方向
There are several future directions for the study of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol. One direction is the study of the compound's potential as an anticancer agent. The compound has shown promising results in the treatment of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another direction is the study of the compound's potential as an anti-inflammatory agent. The compound has been shown to have anti-inflammatory properties, and further studies are needed to determine its mechanism of action. Finally, the compound's potential as a neuroprotective agent should be further investigated. The compound has been shown to have neuroprotective effects, and further studies are needed to determine its efficacy in vivo.
合成方法
The synthesis of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol involves the reaction of 2-methyl-4-chloroquinoline with allyl mercaptan and sodium methoxide. This reaction results in the formation of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol. The purity of the compound is ensured by recrystallization.
科学研究应用
3-allyl-8-methoxy-2-methyl-4-quinolinethiol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as an antioxidant and anti-inflammatory agent.
属性
IUPAC Name |
8-methoxy-2-methyl-3-prop-2-enyl-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-4-6-10-9(2)15-13-11(14(10)17)7-5-8-12(13)16-3/h4-5,7-8H,1,6H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKZWPXEYHGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-methyl-3-prop-2-enyl-1H-quinoline-4-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)


![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)

